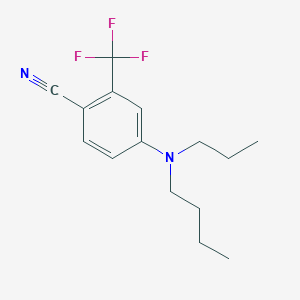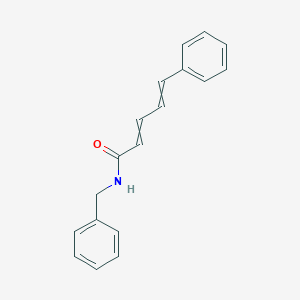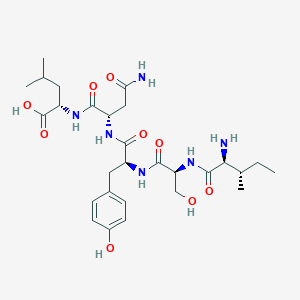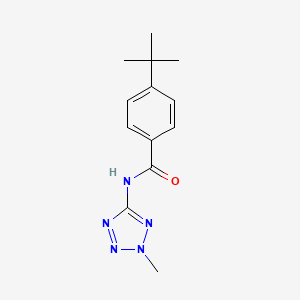![molecular formula C16H10N4O14 B12543657 2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) CAS No. 668420-27-7](/img/structure/B12543657.png)
2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) is a complex organic compound characterized by its unique structure, which includes two 3,5-dinitrobenzoic acid groups connected by an ethane-1,2-diylbis(oxy) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) typically involves the reaction of 3,5-dinitrobenzoic acid with ethane-1,2-diol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used include thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a steady state, with careful control of temperature and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Concentrated sulfuric acid for sulfonation or nitric acid for nitration.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3,5-diaminobenzoic acid derivatives.
Substitution: Formation of sulfonated or nitrated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Potential use in the development of novel drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) exerts its effects involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis. The compound can also interact with enzymes and proteins, inhibiting their function and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3-nitrobenzoic acid)
- 2,2’-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzoic acid)
- 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-diaminobenzoic acid)
Uniqueness
2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) is unique due to the presence of two nitro groups on each aromatic ring, which significantly enhances its reactivity and potential applications. The ethane-1,2-diylbis(oxy) linker provides flexibility and stability to the molecule, making it suitable for various chemical modifications and applications.
Propiedades
Número CAS |
668420-27-7 |
|---|---|
Fórmula molecular |
C16H10N4O14 |
Peso molecular |
482.27 g/mol |
Nombre IUPAC |
2-[2-(2-carboxy-4,6-dinitrophenoxy)ethoxy]-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C16H10N4O14/c21-15(22)9-3-7(17(25)26)5-11(19(29)30)13(9)33-1-2-34-14-10(16(23)24)4-8(18(27)28)6-12(14)20(31)32/h3-6H,1-2H2,(H,21,22)(H,23,24) |
Clave InChI |
DKFIGJMUZCABDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)OCCOC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol](/img/structure/B12543595.png)
![2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B12543600.png)










